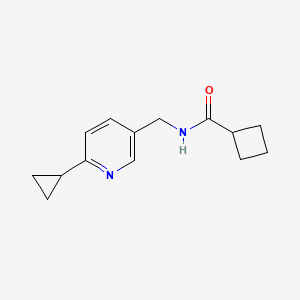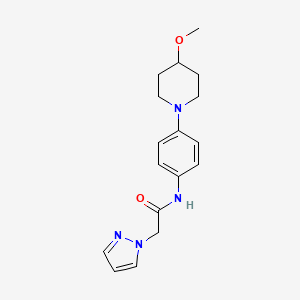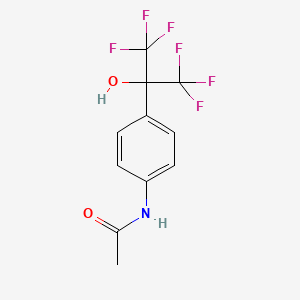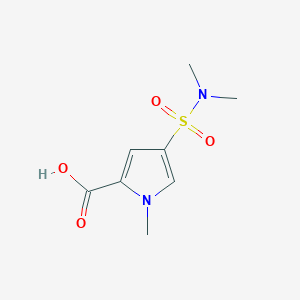
N-((6-cyclopropylpyridin-3-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-cyclopropylpyridin-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide:
Antimicrobial Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including drug-resistant bacteria. This makes it a promising candidate for developing new antibiotics to combat resistant infections .
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapy
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound can potentially be used in the development of new chemotherapeutic agents for various types of cancer .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for developing treatments for these conditions .
Antiviral Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has shown promise as an antiviral agent. It can inhibit the replication of certain viruses, including influenza and herpes simplex virus. This property could be harnessed to develop new antiviral medications .
Antifungal Properties
This compound has also been studied for its antifungal activity. It can inhibit the growth of various fungal pathogens, making it a potential candidate for treating fungal infections. This is particularly important given the increasing incidence of antifungal resistance .
Cardioprotective Effects
There is evidence to suggest that N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide may have cardioprotective properties. It can reduce oxidative stress and inflammation in cardiac tissues, which are key factors in cardiovascular diseases. This makes it a potential candidate for developing treatments for heart disease .
Antidiabetic Activity
Research has indicated that this compound may have antidiabetic properties. It can improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for developing new treatments for diabetes .
These applications highlight the diverse potential of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide in various fields of scientific research. Each of these areas offers promising avenues for further investigation and development.
特性
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-2-1-3-12)16-9-10-4-7-13(15-8-10)11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMNEBAIIJTPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)





![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)